4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)13-5-7-15(8-6-13)16(20)22-4/h5-9H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBZSOTMANXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has been studied for its potential pharmacological properties. Its structural similarity to known bioactive compounds allows researchers to investigate its efficacy against various diseases. Some key applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the pyridine moiety is often associated with biological activity, making it a candidate for further investigation in anticancer drug development.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation. Research is ongoing to evaluate the anti-inflammatory effects of this specific compound and its derivatives.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry:
- Building Block for Drug Synthesis : The tert-butyl ester functionality allows for easy manipulation in synthetic routes, facilitating the development of new pharmaceuticals.
- Synthesis of Heterocycles : The pyridine ring can be utilized as a starting point for synthesizing other heterocyclic compounds, which are prevalent in medicinal chemistry.
Materials Science
Research into the use of this compound in materials science is emerging:
- Polymer Chemistry : The compound's functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanomaterials : Investigations are underway into the use of this compound in creating nanostructured materials with specific electronic or optical properties.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B | Organic Synthesis | Successfully used as an intermediate in synthesizing novel pyridine derivatives with enhanced biological activity. |
| Study C | Materials Science | Integrated into polymer composites showing improved mechanical properties and thermal stability compared to control samples. |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tert-butyl-protected dihydropyridine core but differ in substituents, physicochemical properties, and applications. Below is a detailed comparison:
Structural Features and Substituent Diversity
4-(2-Chloro-5-methoxy-pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
4-(2-Bromo-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- 4-(4-Benzyloxycarbonylaminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Substituent: Benzyloxycarbonylaminophenyl group. Physicochemical properties: Higher molecular weight (408.49 g/mol) and lipophilicity (logP = 5.47) due to the benzyl group .
4-(4-Carboxy-3-fluoro-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
4-(4-Trifluoromethyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Physicochemical Properties
Biological Activity
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS No. 406235-16-3) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.38 g/mol. The compound features a pyridine ring, a carboxylic acid group, and a tert-butyl ester, which contribute to its chemical reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.
- Enzyme Inhibition : Interaction studies reveal that it may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridine Ring : Initial reactions involve the construction of the pyridine framework.
- Esterification : The carboxylic acid group is protected by forming the tert-butyl ester under controlled conditions to enhance stability and solubility.
- Purification : The final product is purified using techniques such as column chromatography to achieve the desired purity levels.
Research Findings
Recent studies have focused on the biological interactions and mechanisms of action of this compound:
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Cell Line Testing : In vitro assays indicated that the compound reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with specific enzymes related to metabolic disorders, suggesting its potential as a therapeutic agent in metabolic diseases .
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | C₁₀H₁₇NO₂ | Simpler structure; lacks methoxycarbonyl group |
| 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid methyl ester | C₁₅H₁₉NO₄ | Methyl ester instead of tert-butyl; different solubility properties |
| 4-(6-amino-5-methoxypyridazin-3-yl)piperidine-1-carboxylic acid | C₁₃H₁₈N₄O₃ | Contains an amino group; potential for different biological activity |
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Ring
The 3,6-dihydro-2H-pyridine moiety undergoes oxidation to form a fully aromatic pyridine derivative. This reaction is critical for modifying electronic properties and enhancing stability.
Mechanistic Insight : Oxidation typically proceeds via radical intermediates or metal-mediated pathways, with RuCl₃ facilitating electron transfer. The tert-butyl ester remains stable under these conditions .
Hydrolysis of the tert-Butyl Ester
The tert-butyl carbamate group is cleaved under acidic conditions to yield a primary amine or carboxylic acid, enabling further functionalization.
Applications : Deprotection is essential for generating bioactive molecules, such as prodrug precursors . The reaction is highly efficient, with minimal side reactions observed .
Reduction of the Methoxycarbonyl Group
The methyl ester on the phenyl ring can be reduced to a primary alcohol, altering solubility and reactivity.
Note : LiAlH₄ provides higher selectivity for ester-to-alcohol conversion compared to NaBH₄ .
Suzuki-Miyaura Cross-Coupling
While the compound itself lacks a boronic ester, its synthetic precursors (e.g., boronate-containing analogs) participate in palladium-catalyzed couplings.
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aryl boronic ester | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°C | Biaryl-substituted dihydropyridine derivatives | 74–99% |
Example : Coupling with 3-bromo-5-(trifluoromethyl)pyridine yields tert-butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate .
Functionalization via Electrophilic Substitution
The electron-rich dihydropyridine ring undergoes electrophilic aromatic substitution (EAS) at the C4 position.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | Nitro-substituted dihydropyridine | 50–65% | |
| Br₂ (in CH₂Cl₂) | rt, 2 hr | Brominated derivative | 70–80% |
Applications : Nitro and bromo derivatives serve as intermediates for further cross-coupling or reduction reactions .
Q & A
How can a multi-step synthetic route for this compound be designed, and what catalytic systems are effective?
Answer:
A plausible synthetic route involves palladium-catalyzed cross-coupling reactions and tert-butyloxycarbonyl (Boc) protection/deprotection strategies. For example, a two-step protocol may include:
Step 1: Suzuki-Miyaura coupling using palladium(II) acetate and tert-butyl XPhos ligand in tert-butanol with cesium carbonate as a base at 40–100°C under inert atmosphere .
Step 2: Boc deprotection using HCl in water at 93–96°C to yield the final product.
Optimization of reaction time (e.g., 5.5 hours for coupling) and temperature gradients can improve yield.
What safety precautions are critical during handling due to its hazardous properties?
Answer:
The compound is a lachrymator and irritant to eyes/respiratory systems. Key precautions include:
- Use of fume hoods and PPE (gloves, goggles, lab coats).
- Immediate rinsing with water for 15+ minutes upon eye/skin contact .
- Avoidance of inhalation; store in a cool, dry, ventilated area away from oxidizers .
How can LCMS and HPLC conditions be optimized for purity analysis?
Answer:
- LCMS: Use a reverse-phase C18 column with mobile phases (e.g., water/acetonitrile + 0.1% formic acid). Detect [M+H]+ ions at m/z 318 (calculated for C18H23NO4). Retention time: ~1.23 minutes under gradient elution .
- HPLC: Similar conditions with UV detection at 254 nm. Validate method robustness using spiked impurity standards.
What methodologies are recommended for determining solubility and melting point?
Answer:
- Solubility: Use shake-flask method in buffers (pH 1–7.4) or organic solvents (DMSO, ethanol). Calculate via Advanced Chemistry Development (ACD/Labs) software (e.g., predicted solubility: ~3.5E-5 g/L in water at 25°C) .
- Melting Point: Differential Scanning Calorimetry (DSC) or capillary method. Literature reports ~150°C for analogous Boc-protected piperidines .
How can reaction byproducts be identified and minimized during synthesis?
Answer:
- Byproduct Analysis: Use LCMS/HPLC-MS to detect intermediates (e.g., tert-butyl alcohol adducts) or palladium residues.
- Minimization Strategies: Optimize catalyst loading (e.g., 2–5 mol% Pd(OAc)2) and employ scavengers (e.g., silica-thiol for Pd removal) .
What structural characterization techniques confirm the compound’s conformation?
Answer:
- Single-Crystal X-ray Diffraction: Resolve bond angles/geometry (e.g., tert-butyl group orientation) with R-factor <0.05 .
- NMR: Assign peaks using 1H/13C spectra (e.g., tert-butyl signal at δ 1.4 ppm; dihydropyridine protons at δ 5.8–6.2 ppm).
How can Boc-deprotection efficiency be improved without side reactions?
Answer:
- Acid Selection: Use 4M HCl in dioxane instead of aqueous HCl to reduce ester hydrolysis risk.
- Temperature Control: Maintain 0–5°C during deprotection to prevent tert-butyl carbocation formation .
What stability data are available for long-term storage?
Answer:
- Stability: Store at –20°C under nitrogen; shelf life >2 years.
- Degradation Products: Monitor via periodic HPLC for hydrolysis products (e.g., free carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
